molecular formula C28H27ClN2O7 B1677751 Phthalimidoamlodipine CAS No. 88150-62-3

Phthalimidoamlodipine

Cat. No. B1677751
CAS RN: 88150-62-3
M. Wt: 539 g/mol
InChI Key: AHHPZGUFLGCZCF-UHFFFAOYSA-N
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Description

Phthalimidoamlodipine is a chemical compound with the molecular formula C28H27ClN2O7 . It is used as an intermediate for the preparation of amlodipine and its salts .


Synthesis Analysis

Phthalimidoamlodipine is synthesized as an intermediate for the preparation of amlodipine and its salts . The process involves the condensation of phthalic acids/anhydrides with primary amines . The synthesis of phthalimidoamlodipine and other related amino-protected precursors has been described in various patents .


Molecular Structure Analysis

The molecular structure of Phthalimidoamlodipine is characterized by a molecular weight of 538.976 . The exact mass is 538.1507 . The elemental analysis shows that it contains Carbon (62.40%), Hydrogen (5.05%), Chlorine (6.58%), Nitrogen (5.20%), and Oxygen (20.78%) .


Chemical Reactions Analysis

Phthalimidoamlodipine is used as an intermediate in the synthesis of amlodipine . The reaction involves deprotection procedures, such as reaction with methylamine or hydrazine .

Scientific Research Applications

  • Reproductive Function and Hormone Interaction :

    • Phthalates like DEHP and DiNP, commonly present in the environment, are linked to alterations in male reproductive hormones and semen quality. These compounds show anti-androgenic actions by inhibiting testosterone synthesis and affecting Leydig cell function (Specht et al., 2014).
  • Drug Delivery Systems :

    • Research on self-microemulsifying drug delivery systems (SMEDDS) for Felodipine, a drug related to amlodipine, indicates the use of phthalate-based compounds in enhancing the efficacy and timing of drug release, particularly for hypertension management (Ansari et al., 2014).
  • Reproductive Toxicity and Endocrine Disruption :

    • Certain phthalate esters have been shown to cause developmental and reproductive toxicity. Studies demonstrate their potential to interfere with male reproductive development through antiandrogenic mechanisms, affecting organs like the epididymis and vas deferens (Foster et al., 2001).
  • Potential in Treating Sickle Cell Disease Symptoms :

    • Phthalimide derivatives containing furoxanyl subunits as nitric oxide donors have shown promise in treating sickle cell disease symptoms. For instance, a specific compound demonstrated analgesic activity and potential in inducing γ-globin expression, offering an alternative to traditional treatments (dos Santos et al., 2012).
  • Impact on Steroidogenesis :

    • Phthalate exposure in Leydig cells affects cholesterol transport and steroid synthesis, suggesting a role in reproductive health issues. This impact is mediated through peroxisome proliferator-activated receptor (PPAR) family members, highlighting the endocrine-disrupting potential of these compounds (Gazouli et al., 2002).
  • Therapeutic Potential and Chemical Properties :

    • Phthalimide analogues exhibit a range of therapeutic activities, including anti-inflammatory, analgesic, and immunomodulatory effects. They have been synthesized as tumor necrosis factor-alpha inhibitors, showing potential in treating autoimmune disorders like rheumatoid arthritis and Crohn's disease (Sharma et al., 2010).

Safety And Hazards

The safety and hazards associated with Phthalimidoamlodipine are not explicitly mentioned in the sources retrieved .

Future Directions

Phthalimides, including Phthalimidoamlodipine, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The development of new drugs aimed at improving cancer treatment has been a strategy involving the combination of pharmacophoric nuclei with different targets . Future research may focus on the synthesis of new derivatives and variations of Phthalimidoamlodipine .

properties

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O7/c1-4-38-28(35)24-21(15-37-14-13-31-25(32)17-9-5-6-10-18(17)26(31)33)30-16(2)22(27(34)36-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,30H,4,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPZGUFLGCZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893841
Record name Phthalimidoamlodipine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalimidoamlodipine

CAS RN

88150-62-3
Record name Phthaloylamlodipine
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Record name Phthalimidoamlodipine
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Record name Phthalimidoamlodipine
Source EPA DSSTox
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Record name 3-ethyl 5-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-[2-(1,3-dihydro-1,3-dioxo-(2H)isoindol-2-yl)-ethoxymethyl]-6-methyl-3,5-pyridinedicarboxylate
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Record name 3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester
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Record name PHTHALIMIDOAMLODIPINE
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Synthesis routes and methods I

Procedure details

350 g of crude ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy) acetoacetate from Example 1 was dissolved in 540 ml of 2-propanol at 80° C. 50 g of methyl-3-aminocrotonate was added and the mixture was heated at the same temperature for 16 hours. The mixture was evaporated to dryness. The residue was dissolved in 540 ml of glacial acetic acid at 80° C. The mixture was cooled to 15° C. and stirred at the same temperature for 20 hours. The formed solid was filtered off and washed with 280 ml of glacial acetic acid. The solid was suspended in 225 ml of methanol and agitated for 30 minutes. The solid was filtered off, washed with 75 ml of methanol and dried.
Name
ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy) acetoacetate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

24.0 g (75.4 mmoles) of ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate and 18.9 g (79.2 mmoles) of methyl 2-(2-chlorobenzylidene)acetoacetate in 64 ml of ethanol were heated under reflux for 20 hours. The reaction mixture was diluted with 56 ml of ethanol and was cooled to crystallise the product. 14.2 g (yield 70%) of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine were obtained.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl 3-aminocrotonate (72.2 g; 0.627M) and 2-chlorobenzaldehyde (88.1 g; 0.627M) were added to a solution of ethyl 4-(2-phthalimidoethoxy)acetoacetate (200 g; 0.627M) in isopropanol (1 liter) and the mixture was heated under reflux for 20 hours. The isopropanol was evaporated under reduced pressure and replaced by acetic acid (1 liter). After granulation at 10° the solid was collected and slurried in methanol (300 ml). The solid was collected by filtration and dried in vacuo at 50° to afford the title compound, yield 84.4 g, m.p. 146°-147°.
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
88.1 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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